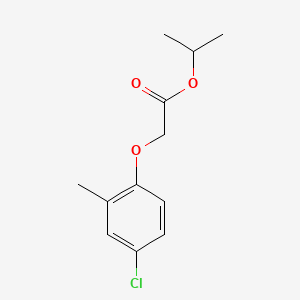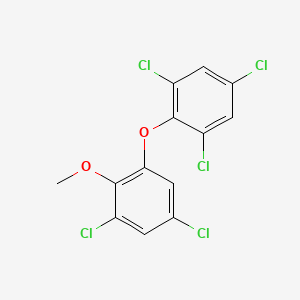
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene is an organochlorine compound It is a derivative of trichlorobenzene, characterized by the presence of multiple chlorine atoms and a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps. One common method is the Sandmeyer reaction, which starts with 3,5-dichloroaniline. The process involves the following steps:
Diazotization: 3,5-dichloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming 3,5-dichlorobenzene.
Methoxylation: The 3,5-dichlorobenzene is further reacted with methoxyphenol under specific conditions to introduce the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and methoxyphenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Tribromobenzene
Uniqueness
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene is unique due to the presence of both chlorine atoms and a methoxyphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications that other trichlorobenzene derivatives may not be suitable for.
属性
CAS 编号 |
97534-02-6 |
|---|---|
分子式 |
C13H7Cl5O2 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H7Cl5O2/c1-19-13-10(18)4-7(15)5-11(13)20-12-8(16)2-6(14)3-9(12)17/h2-5H,1H3 |
InChI 键 |
IKAQRHZERSPKRJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)

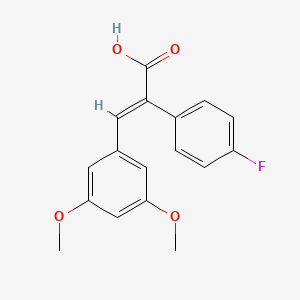

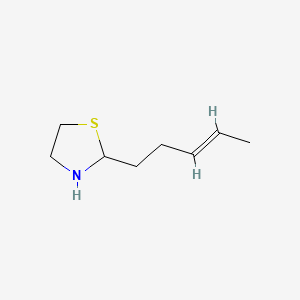
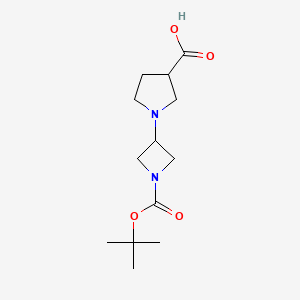
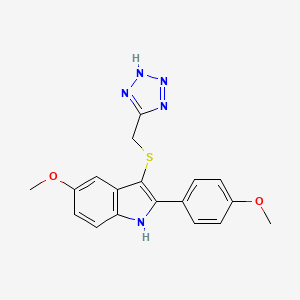

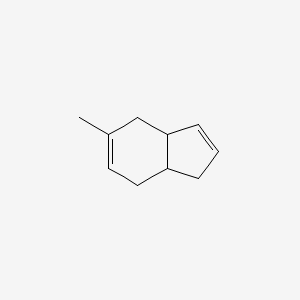
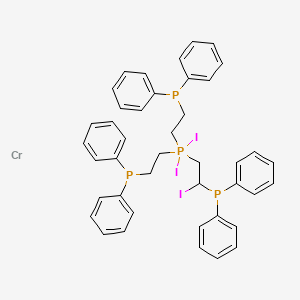
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
